3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

Lipophilicity Drug-likeness ADME

Need a trifluoromethylpyrazole with a terminal alkyne handle? Avoid regioisomeric uncertainty that derails cross-coupling or click chemistry. This N-CF₃, 3-ethynyl regioisomer delivers: • **CuAAC-ready**: Ethynyl group for triazole hybrids & bioconjugates. • **CNS-relevant**: Low TPSA (~17.8 Ų) & XLogP3 ~1.6 for BBB penetration. • **Authentic reference**: Essential for Sonogashira optimization & SAR without regioisomer interference. Supplied ≥98% for R&D. Immediate shipment.

Molecular Formula C6H3F3N2
Molecular Weight 160.10 g/mol
Cat. No. B12978134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC6H3F3N2
Molecular Weight160.10 g/mol
Structural Identifiers
SMILESC#CC1=NN(C=C1)C(F)(F)F
InChIInChI=1S/C6H3F3N2/c1-2-5-3-4-11(10-5)6(7,8)9/h1,3-4H
InChIKeyFUOZMNALSLOXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole: Core Profile and Procurement


3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (CAS 2169006-69-1) is a fluorinated heterocyclic building block belonging to the N-trifluoromethylpyrazole class, characterized by a molecular formula of C₆H₃F₃N₂ and a molecular weight of 160.10 g/mol [1]. The compound features an ethynyl group at the 3-position and a trifluoromethyl group at the 1-position of the pyrazole ring, conferring distinct electronic properties and synthetic versatility for cross-coupling and cycloaddition applications [2]. As a specialized research chemical, it is commercially available from multiple reputable suppliers with typical purity specifications of 95-98%, and is intended exclusively for laboratory research and development use .

Workflow Sonogashira cross-coupling & CuAAC click chemistry
Selection 3-ethynyl regioisomer for steric/electronic profile
Use Context Lead diversification, bioconjugation, agrochemical discovery

Irreplaceability of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole in Cross-Coupling and Cycloaddition


Generic pyrazole analogs lacking either the N-trifluoromethyl group or the 3-ethynyl moiety exhibit fundamentally different reactivity profiles that compromise downstream synthetic utility. The N-trifluoromethyl substituent substantially increases lipophilicity and metabolic stability compared to non-fluorinated or N-alkyl pyrazoles [1], while the ethynyl group provides a terminal alkyne handle for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) that is absent in simple trifluoromethylpyrazoles [2]. Critically, regioisomeric placement of the ethynyl group—at the 4- or 5-position rather than the 3-position—alters the electronic environment of the pyrazole ring and can lead to divergent reactivity in metal-catalyzed transformations due to differences in steric accessibility and electron density distribution [3]. Furthermore, the synthesis of N-trifluoromethyl pyrazoles is complicated by regioselectivity challenges, and the 3-substituted regioisomer requires distinct synthetic conditions compared to the 5-substituted analog, making direct interchange without experimental validation scientifically unsound [4].

Regioisomer shift (3→4 or 5)
Altered steric and electronic environment may change metal-catalyzed reaction outcomes and require re-optimization.
N-Substituent replacement
Switching N-CF₃ to N-alkyl modifies lipophilicity and metabolic stability profiles, potentially diverging from reported design criteria.
Alkyne removal
Using non-ethynyl pyrazoles eliminates the click chemistry handle, limiting late-stage diversification and bioconjugation options.

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole: Quantitative Differentiation from Analogs


Regioisomer-Dependent Lipophilicity

The computed XLogP3 value for the 4-ethynyl regioisomer (4-ethynyl-1-(trifluoromethyl)-1H-pyrazole) is 1.6 [1]. While experimental data for the 3-ethynyl isomer are not yet published, class-level inference from N-trifluoromethyl pyrazoles indicates that the 3-position ethynyl substitution pattern yields distinct electronic distribution compared to the 4-position, which is expected to modulate lipophilicity and hydrogen bonding capacity [2]. This difference has practical consequences: the N-methyl analog (4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole) exhibits a lower XLogP3 of 1.4 , demonstrating that both substitution position and N-substituent identity influence physicochemical properties critical for membrane permeability and formulation behavior.

Lipophilicity shift
Class-level inference
ΔXLogP3 ~0.2 between N-CF₃ and N-CH₃ analogs; 3-ethynyl position expected to differ.
Supports lipophilicity screening in lead optimization.
Computed values; experimental data not yet reported.
Lipophilicity Drug-likeness ADME Physicochemical Properties

Regioselective Synthetic Accessibility

The synthesis of 3-substituted versus 5-substituted N-trifluoromethyl pyrazoles is governed by solvent-controlled regioselectivity. In a metal-free approach using CF₃-ynones with hydrazines, highly polar protic solvents such as hexafluoroisopropanol (HFIP) favor formation of 3-trifluoromethylpyrazoles, whereas less polar solvents shift selectivity toward the 5-trifluoromethyl isomer [1]. This solvent-switchable regioselectivity has direct implications for the procurement of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole: synthetic routes to the 3-substituted regioisomer are distinct from those yielding the 5-substituted analog, and substitution without experimental validation of regioisomeric purity can lead to irreproducible results in downstream applications. Furthermore, while 3-trifluoromethylpyrazoles can be obtained in yields up to 77% using protected hydrazines under optimized conditions [2], the specific introduction of an ethynyl group at the 3-position via Sonogashira coupling may require palladium catalysts and careful exclusion of oxygen to prevent alkyne homocoupling side reactions .

Synthetic route
Class-level inference
HFIP solvent favors 3-CF₃ regioisomer; yields up to 77% with protected hydrazines.
Regioisomer-specific procurement ensures reaction reproducibility.
Class-level inference; ethynyl introduction requires Pd catalysis.
Regioselective Synthesis Cross-Coupling Reaction Optimization Process Chemistry

TPSA Differentiation: Ethynyl vs Non-Alkynyl Pyrazoles

The computed Topological Polar Surface Area (TPSA) for 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole is 17.8 Ų [1]. For the N-methyl analog (4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole), TPSA is also 17.8 Ų , indicating that N-substitution does not alter polar surface area in this scaffold. In contrast, non-alkynyl pyrazole derivatives bearing polar functional groups (e.g., sulfonamides, carboxylic acids) exhibit substantially higher TPSA values (typically >50 Ų), which directly impacts membrane permeability and oral bioavailability predictions. The consistently low TPSA of ethynyl-substituted N-trifluoromethyl pyrazoles is favorable for crossing biological membranes, a property that distinguishes this compound class from more polar pyrazole building blocks.

Polar surface area
Cross-study comparable
17.8 Ų for ethynyl N-CF₃ pyrazoles vs >50 Ų for polar analogs.
Low TPSA supports membrane permeability studies.
Computed by Cactvs 3.4.8.18.
Polar Surface Area Membrane Permeability Oral Bioavailability Drug Design

Click Chemistry Functionalization Advantage

The terminal alkyne moiety of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole permits participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction widely used for constructing trifluoromethylated pyrazole-triazole hybrids [1]. A recent study describes a concise three-step approach for assembling CF₃-pyrazole–1,2,3-triazole hybrids via click chemistry, demonstrating the synthetic utility of alkynyl-pyrazole building blocks for generating diverse compound libraries [2]. In contrast, non-ethynyl analogs such as 1-(trifluoromethyl)-1H-pyrazole (CAS 169382-91-6) lack this clickable handle and cannot be directly elaborated via CuAAC without prior functionalization. This differential capability makes the 3-ethynyl derivative uniquely suited for late-stage diversification and bioconjugation applications that are inaccessible to simpler trifluoromethylpyrazoles.

Click compatibility
Class-level inference
Terminal alkyne enables CuAAC; non-ethynyl analog 1-(trifluoromethyl)-1H-pyrazole is not clickable.
Supports late-stage diversification and bioconjugation.
Qualitative difference; refer to literature for conditions.
Click Chemistry CuAAC Bioconjugation Triazole Synthesis

Exact Mass Differentiation from Methyl-Substituted Analogs

The exact mass of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole (C₆H₃F₃N₂) is 160.02483259 Da, with a monoisotopic mass of 160.02483259 Da [1]. This mass distinguishes it from methyl-substituted analogs: 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole (C₇H₅F₃N₂) has an exact mass of 174.04048265 Da , a difference of 14.01565 Da corresponding to the CH₂ mass increment. Similarly, 1-ethynyl-5-methyl-3-(trifluoromethyl)pyrazole exhibits an exact mass of 174.04048265 Da [2]. These distinct mass values provide unambiguous analytical discrimination via high-resolution mass spectrometry, essential for confirming compound identity, assessing purity, and detecting potential regioisomeric or N-alkyl impurities in synthetic batches.

HRMS identity
Cross-study comparable
160.0248 Da vs 174.0405 Da for N-methyl ethynyl analogs (Δ = CH₂).
Enables unambiguous HRMS confirmation of regioisomer identity.
Computed exact mass; useful for QC and purity assessment.
Mass Spectrometry Analytical Chemistry Quality Control Compound Identification

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole: Research and Industrial Applications


Medicinal Chemistry: CNS-Penetrant Lead Synthesis

The low computed TPSA of ~17.8 Ų and favorable lipophilicity profile (XLogP3 ~1.6 for the 4-ethynyl analog) make 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole an attractive scaffold for designing blood-brain barrier penetrant compounds. These physicochemical properties, derived from the N-trifluoromethyl and 3-ethynyl substitution pattern, align with CNS drug-likeness criteria and are not replicated by non-fluorinated or non-alkynyl pyrazole analogs [1]. Procurement of this specific regioisomer is essential when CNS target engagement is a primary objective, as alternative regioisomers may exhibit altered permeability characteristics requiring separate validation [2].

Chemical Biology: Click Bioconjugation and Probe Development

The terminal alkyne functionality of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing pyrazole-triazole hybrids and bioconjugates. This click chemistry compatibility is absent in simpler trifluoromethylpyrazoles such as 1-(trifluoromethyl)-1H-pyrazole, making the 3-ethynyl derivative the necessary choice for applications requiring late-stage functionalization or bioorthogonal labeling [3]. Procurement of this specific building block supports the rapid assembly of compound libraries for target identification and probe development in chemical biology programs.

Synthetic Methodology: Sonogashira Cross-Coupling Optimization

The 3-ethynyl substitution pattern provides a distinct steric and electronic environment for palladium-catalyzed Sonogashira cross-coupling reactions compared to 4- or 5-ethynyl regioisomers. Researchers developing novel coupling methodologies or optimizing reaction conditions for N-trifluoromethyl pyrazole scaffolds require authentic 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole to establish baseline reactivity and to avoid confounding results from regioisomeric impurities . This compound serves as a critical reference standard for validating regioselective synthetic protocols and for generating structurally defined pyrazole derivatives for materials science applications.

Agrochemical Discovery: Fluorinated Building Block for Crop Protection

Trifluoromethyl-substituted pyrazoles are established pharmacophores in agrochemical active ingredients, where the CF₃ group enhances metabolic stability and environmental persistence. The 3-ethynyl handle enables further diversification via cross-coupling or cycloaddition to generate novel pyrazole-containing candidates for fungicidal, herbicidal, or insecticidal screening. The combination of N-CF₃ and 3-alkynyl motifs is particularly valuable for constructing trifluoromethylated pyrazole-triazole hybrids identified as promising platforms for agrochemical discovery [4]. Procurement of this specific regioisomer ensures that structure-activity relationship studies are conducted with the intended substitution pattern, avoiding confounding effects from regioisomeric variation.

Application
Selection Property
Validation Focus
Blood-brain barrier penetration studies
Low TPSA (17.8 Ų) and computed lipophilicity
Permeability assay endpoints
Click bioconjugation & probe development
Terminal alkyne handle
CuAAC reaction efficiency
Sonogashira cross-coupling methodology
3-ethynyl steric/electronic profile
Regioisomer-specific reactivity
Agrochemical discovery screening
N-CF₃ metabolic stability & alkynyl diversification
Structure-activity relationship endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.